molecular formula C6H10O2 B13020350 (1S,4R)-4-Methoxycyclopent-2-en-1-ol

(1S,4R)-4-Methoxycyclopent-2-en-1-ol

Cat. No.: B13020350
M. Wt: 114.14 g/mol
InChI Key: ABYAXJPWNDLTMQ-RITPCOANSA-N
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Description

(1S,4R)-4-Methoxycyclopent-2-en-1-ol is a chiral organic compound with a cyclopentene ring structure It is characterized by the presence of a methoxy group at the fourth position and a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-Methoxycyclopent-2-en-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, followed by the introduction of the methoxy group through a substitution reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or rhodium complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-Methoxycyclopent-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (1S,4R)-4-methoxycyclopent-2-en-1-one, while reduction of the double bond can produce (1S,4R)-4-methoxycyclopentanol.

Scientific Research Applications

(1S,4R)-4-Methoxycyclopent-2-en-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,4R)-4-Methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid: This compound shares a similar cyclopentene ring structure but has an amino group instead of a methoxy group.

    (1S,4R)-4-Butoxycyclopent-2-en-1-ol: Similar in structure but with a butoxy group instead of a methoxy group.

    (1S,4R)-4-Methylcyclopent-2-en-1-ol: This compound has a methyl group in place of the methoxy group.

Uniqueness

(1S,4R)-4-Methoxycyclopent-2-en-1-ol is unique due to its specific stereochemistry and the presence of both a methoxy and hydroxyl group on the cyclopentene ring. This combination of features makes it a valuable compound for various synthetic and research applications, offering distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1S,4R)-4-methoxycyclopent-2-en-1-ol

InChI

InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6+/m1/s1

InChI Key

ABYAXJPWNDLTMQ-RITPCOANSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H](C=C1)O

Canonical SMILES

COC1CC(C=C1)O

Origin of Product

United States

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